

Torilolone: A Certified Reference Standard for High-Fidelity Analytical Applications

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Compound of Interest

Compound Name: Torilolone

Cat. No.: B1640725

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Abstract

This technical document provides a comprehensive guide to the use of **Torilolone** as a reference standard in analytical chemistry. **Torilolone**, a naturally occurring sesquiterpene, presents a unique molecular structure that makes it a valuable tool for method development, validation, and quality control in pharmaceutical and natural product analysis. This note details the essential physicochemical properties of **Torilolone**, outlines a rigorous workflow for the qualification of the reference material, and provides detailed, field-proven protocols for its quantification using High-Performance Liquid Chromatography (HPLC). Furthermore, it establishes a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the generation of robust, reliable, and reproducible data. This guide is intended for researchers, analytical scientists, and quality assurance professionals engaged in drug discovery, development, and manufacturing.

Introduction: The Role of a Reference Standard

In the landscape of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. An analytical reference standard serves as the bedrock of this assurance, acting as a highly purified and well-characterized substance against which

analytical samples are compared.[1][2] The use of a certified reference standard is a mandatory requirement in regulated environments, ensuring traceability, consistency, and the validity of analytical data across different laboratories and instruments.

Torilolone (CAS No: 13018-09-2) is a sesquiterpene, a class of natural products known for their diverse biological activities.[3][4] Specifically, **Torilolone** has demonstrated hepatoprotective effects, making it a compound of interest in pharmacological research.[5] Its application as a reference standard is critical for several key areas:

- **Quality Control (QC):** Ensuring the identity and purity of raw materials and finished products containing **Torilolone**.
- **Pharmacokinetic (PK) Studies:** Accurately quantifying the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Stability Testing:** Assessing the degradation of the active substance under various environmental conditions.
- **Method Validation:** Establishing the performance characteristics of analytical procedures.[6]

This document provides the necessary protocols to leverage **Torilolone** as a high-fidelity reference standard.

Physicochemical & Handling Profile

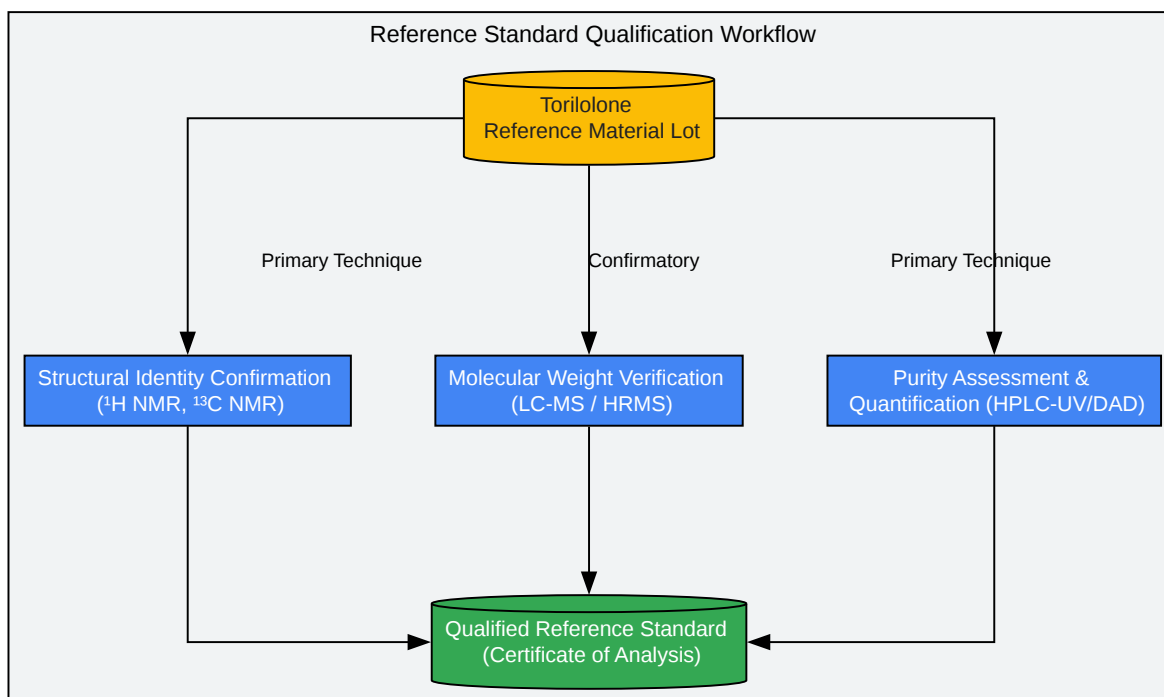
A thorough understanding of the reference material's properties is the first step in its proper application. **Torilolone**'s characteristics are summarized below.

Property	Value	Source
Chemical Name	8β,11-Dihydroxy-1β-guai-4-en-3-one	[3][4]
CAS Number	13018-09-2	[3][4][5]
Molecular Formula	C ₁₅ H ₂₄ O ₃	[3][4][5]
Molecular Weight	252.35 g/mol	[3][4][5]
Melting Point	179-180 °C	[3][4]
Appearance	White to off-white powder	Inferred from typical purified natural products
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[5]

Handling Precautions: **Torilolone** should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[4]

Qualification of Torilolone Reference Standard

Before use in quantitative assays, the identity, purity, and integrity of the reference standard must be unequivocally confirmed. This self-validating process ensures that the standard itself is not a source of analytical error. The workflow below illustrates the multi-technique approach required for proper qualification.



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Caption: Workflow for the comprehensive characterization of a **Torilolone** reference standard.

- Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural confirmation.[7][8] High-resolution ^1H and ^{13}C NMR spectra provide a detailed fingerprint of the molecule, confirming the connectivity and stereochemistry of all atoms.[9][10] The obtained spectra must match the established structure of **Torilolone**.
- Molecular Weight Verification (MS): Mass spectrometry confirms the molecular weight of the compound.[11] Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) should yield an exact mass measurement consistent with the molecular formula $\text{C}_{15}\text{H}_{24}\text{O}_3$. [12]

- Purity Assessment (HPLC): High-Performance Liquid Chromatography with a universal detector like a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD) is used to determine the purity of the standard. A purity of $\geq 99.0\%$ is typically required for a primary reference standard. This is often determined by peak area normalization, assuming all impurities have a similar response factor.

Protocol: Quantitative Analysis by Reverse-Phase HPLC

This section provides a detailed protocol for the quantification of **Torilolone** using a validated reverse-phase HPLC method. This method is designed to be robust and suitable for most standard analytical laboratories.

Principle

Reverse-phase HPLC is the method of choice for separating moderately polar compounds like steroids and sesquiterpenes.^[13] The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. **Torilolone** is retained on the column and then eluted by a mixture of an organic solvent (acetonitrile or methanol) and water, allowing for its separation from other matrix components.^{[14][15]}

Instrumentation and Materials

- HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
- Analytical Column: C18 column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
- Reagents:
 - **Torilolone** Reference Standard ($\geq 99.0\%$ purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Water (Type I, 18.2 M Ω ·cm).

- Glassware: Class A volumetric flasks and pipettes.
- Filter: 0.22 μm PTFE syringe filters.

Detailed Step-by-Step Methodology

Step 1: Preparation of Standard Stock Solution (1000 $\mu\text{g}/\text{mL}$)

- Accurately weigh approximately 10 mg of the **Torilolone** reference standard into a 10 mL Class A volumetric flask.
- Record the exact weight.
- Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Make up to the mark with methanol and mix thoroughly by inverting the flask 15-20 times.
- Calculate the exact concentration based on the weight and purity stated in the Certificate of Analysis. This is your Stock Solution.

Step 2: Preparation of Calibration Standards

- Perform serial dilutions from the Stock Solution using methanol to prepare a series of at least five calibration standards. A suggested concentration range is 5, 20, 50, 100, and 250 $\mu\text{g}/\text{mL}$.
- Transfer these solutions to HPLC vials for analysis.

Step 3: Sample Preparation (Example: Herbal Extract)

- Accurately weigh 1 g of the powdered herbal extract into a 50 mL centrifuge tube.
- Add 20 mL of methanol.
- Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
- Centrifuge at 4000 rpm for 10 minutes.

- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm PTFE syringe filter into an HPLC vial. This is your Test Solution.

Step 4: HPLC Instrumentation and Conditions

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 3.5 μm	Standard for moderately polar analytes, providing good resolution and efficiency.[13]
Mobile Phase	A: Water; B: Acetonitrile	Acetonitrile often provides better peak shape and lower backpressure than methanol. [16]
Gradient	0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B	A gradient is used to ensure elution of the analyte with good peak shape while cleaning the column of more non-polar components.
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}\text{C}$	Temperature control ensures reproducible retention times.
Injection Vol.	10 μL	A small volume minimizes potential for peak distortion.
Detection	DAD, 245 nm	Wavelength should be set at the λ_{max} of Torilolone for maximum sensitivity.

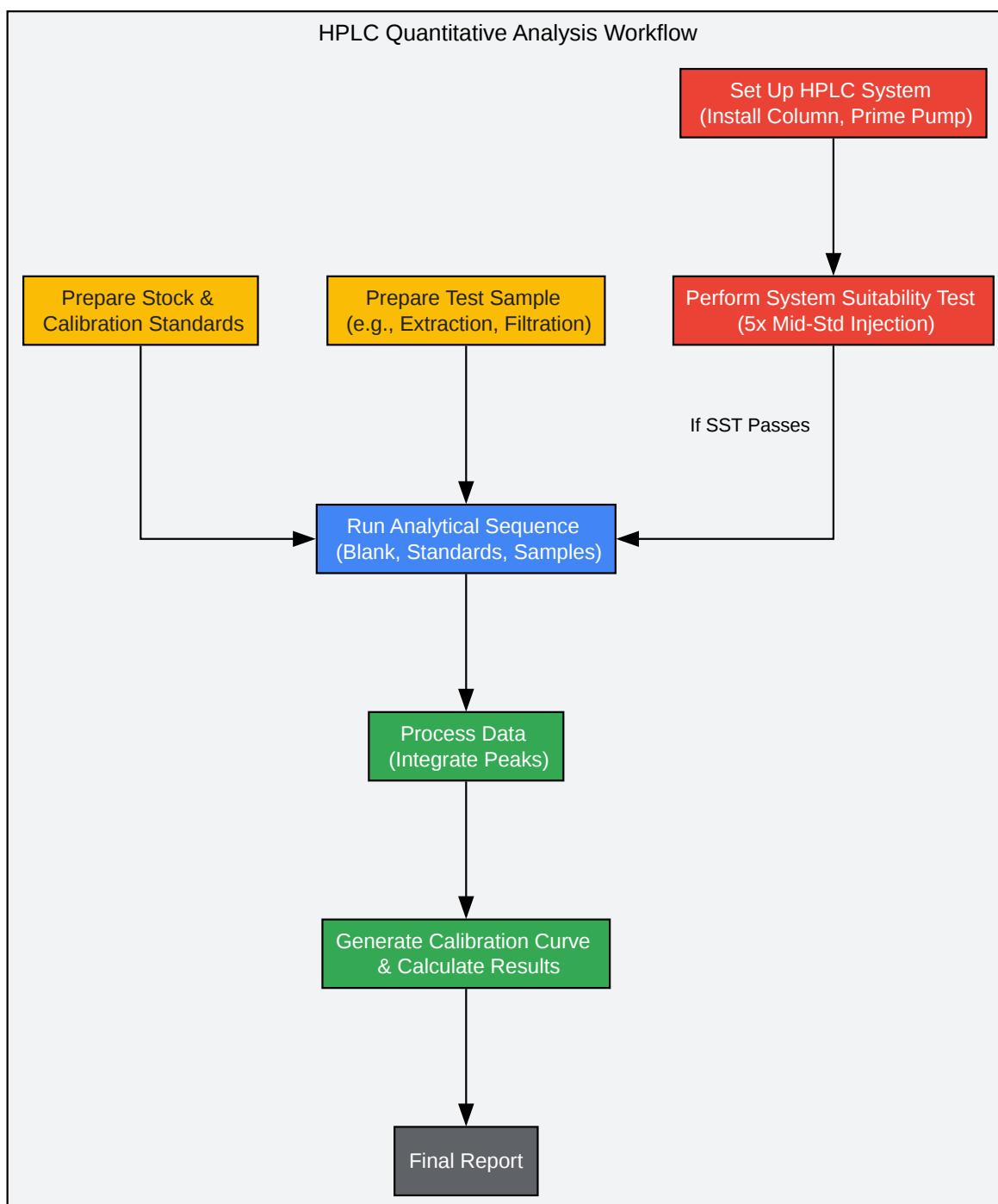
Step 5: System Suitability Test (SST)

- Before running the sequence, inject the mid-point calibration standard (e.g., 50 µg/mL) five times consecutively.
- The system is deemed ready for use if it meets the following criteria:
 - Peak Tailing Factor (T): ≤ 1.5
 - Theoretical Plates (N): ≥ 2000
 - Relative Standard Deviation (%RSD) of Peak Area: $\leq 2.0\%$

Step 6: Data Acquisition and Analysis

- Run the sequence: Blank (methanol), five SST injections, calibration standards (lowest to highest concentration), and then the Test Solution(s).
- Integrate the peak corresponding to **Torilolone** in all chromatograms.
- Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards.
- The correlation coefficient (r^2) should be ≥ 0.999 .
- Calculate the concentration of **Torilolone** in the Test Solution using the regression equation:
 - Concentration (µg/mL) = (Peak Area - y-intercept) / slope

Workflow Visualization



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Caption: Step-by-step workflow for the quantitative analysis of **Torilolone** via HPLC.

Framework for Method Validation (ICH Q2(R2))

Any analytical method used for regulatory purposes must be validated to demonstrate its suitability for its intended purpose.[17] The validation process provides documented evidence that the method is accurate, precise, and reliable.[6][18] The following parameters should be evaluated for the HPLC method described above.

Validation Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.	Peak purity analysis (via DAD) should pass. No co-eluting peaks at the retention time of Torilolone in placebo/blank samples.
Linearity	To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.	Correlation coefficient (r^2) \geq 0.999 for a minimum of 5 concentration levels.
Range	The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.	Typically 80% to 120% of the target concentration.
Accuracy	The closeness of the test results to the true value. Assessed by spike-recovery studies in a sample matrix.	Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.	Repeatability (Intra-assay): %RSD \leq 2.0% for \geq 6 determinations. Intermediate Precision: %RSD \leq 2.0% across different days, analysts, or instruments.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio (S/N) \geq 10.

Robustness	The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., $\pm 2^\circ\text{C}$ in column temp, $\pm 5\%$ in mobile phase composition).	System suitability parameters remain within acceptance criteria.
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Alternative & Confirmatory Analytical Techniques

While HPLC-UV is a workhorse for routine QC, other techniques offer advantages for specific applications.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[19] For non-volatile steroids and sesquiterpenes like **Torilolone**, derivatization (e.g., trimethylsilylation) is typically required to increase volatility and improve chromatographic performance.[20][21] GC-MS provides excellent selectivity and structural information from mass fragmentation patterns.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low levels of compounds in complex biological matrices (e.g., plasma, urine). [11][22] Its superior sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), make it the preferred method for pharmacokinetic and bioequivalence studies.

Conclusion

Torilolone serves as a critical tool for ensuring the quality and integrity of analytical measurements in research and development. This application note provides a comprehensive framework for its use as a reference standard, from initial qualification to the development, execution, and validation of a robust HPLC-based quantitative method. By adhering to these scientifically grounded protocols, laboratories can ensure the generation of high-quality, reproducible data that is fit for its intended purpose, supporting confident decision-making in both research and regulated environments.

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